molecular formula C5H2Cl2O2S B2771416 3,5-Dichlorothiophene-2-carboxylic acid CAS No. 89166-94-9

3,5-Dichlorothiophene-2-carboxylic acid

Cat. No.: B2771416
CAS No.: 89166-94-9
M. Wt: 197.03
InChI Key: DRFBPFKEXPWKSY-UHFFFAOYSA-N
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Description

3,5-Dichlorothiophene-2-carboxylic acid: is an organic compound with the molecular formula C5H2Cl2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 3 and 5 positions and a carboxylic acid group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorothiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method includes the chlorination of thiophene-2-carboxylic acid using reagents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dichlorothiophene-2-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of more complex thiophene derivatives and heterocyclic compounds .

Biology and Medicine: In biological research, it serves as a precursor for the synthesis of bioactive molecules and potential pharmaceuticals. Its derivatives have been studied for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including conductive polymers and organic semiconductors. It is also used in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 3,5-Dichlorothiophene-2-carboxylic acid and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the carboxylic acid group can influence its binding affinity and specificity .

Comparison with Similar Compounds

  • 2,5-Dichlorothiophene-3-carboxylic acid
  • 4,5-Dichlorothiophene-2-carboxylic acid
  • 5-Chlorothiophene-2-carboxylic acid
  • 2-Thiophenecarboxylic acid

Comparison: 3,5-Dichlorothiophene-2-carboxylic acid is unique due to the specific positioning of chlorine atoms, which can affect its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in substitution reactions .

Properties

IUPAC Name

3,5-dichlorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFBPFKEXPWKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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